molecular formula C16H13N3OS B2515639 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034496-59-6

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No. B2515639
CAS RN: 2034496-59-6
M. Wt: 295.36
InChI Key: JQBCYLLSKHUSDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide”, often involves condensation reactions like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods typically involve the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide” is composed of a thiophene ring linked to a pyrazine ring via a methylene bridge, with a benzamide group attached.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide” include condensation reactions and Suzuki cross-coupling reactions .

Scientific Research Applications

Antimicrobial Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has shown promising antimicrobial properties. Compounds containing thiophene and pyrazine rings are known for their ability to inhibit the growth of various bacterial and fungal strains. This compound can be synthesized and tested for its efficacy against pathogens, potentially leading to the development of new antibiotics .

Anticancer Research

The compound’s structure suggests potential anticancer activity. Thiophene derivatives have been studied for their ability to interfere with cancer cell proliferation and induce apoptosis. Research into N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide could focus on its effects on different cancer cell lines, aiming to identify new therapeutic agents for cancer treatment .

Anti-inflammatory Applications

Thiophene-containing compounds are known for their anti-inflammatory properties. N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide could be investigated for its ability to reduce inflammation in various models. This could lead to the development of new treatments for inflammatory diseases such as arthritis .

Neuroprotective Effects

Research has indicated that pyrazine derivatives can have neuroprotective effects. This compound could be studied for its potential to protect neurons from damage, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Properties

The compound may exhibit antioxidant properties, which are important in preventing oxidative stress-related damage in cells. This application could be explored in the context of diseases where oxidative stress plays a key role, such as cardiovascular diseases and certain types of cancer .

Enzyme Inhibition

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide could be a candidate for enzyme inhibition studies. Compounds with similar structures have been shown to inhibit enzymes that are critical in various biological processes. This could lead to the development of new drugs targeting specific enzymes involved in diseases .

These applications highlight the diverse potential of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide in scientific research. Each field offers a unique avenue for exploration, contributing to advancements in medicinal chemistry and therapeutic development.

Therapeutic importance of synthetic thiophene Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and … [Synthesis and Antibacterial Activity of New N-2-(Thiophen-3-yl)ethyl … Design and synthesis of novel 3-(thiophen-2-yl)-1,5-dihydro-2 Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

Mechanism of Action

While the specific mechanism of action for “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide” is not mentioned in the search results, it is known to be a potent inhibitor of Bruton’s tyrosine kinase (BTK).

Future Directions

The future directions for “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide” could involve further development and testing of its efficacy as a BTK inhibitor. Additionally, further studies could explore its potential applications in other areas of medicinal chemistry .

properties

IUPAC Name

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(12-4-2-1-3-5-12)19-10-14-15(18-8-7-17-14)13-6-9-21-11-13/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBCYLLSKHUSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

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